

CAS number and IUPAC name for 6-Ethyl-3-methylnonane

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Compound of Interest

Compound Name: 6-Ethyl-3-methylnonane

Cat. No.: B14558122

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Technical Guide: 6-Ethyl-3-methylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a summary of the available chemical and physical data for **6-Ethyl-3-methylnonane**. The information is compiled from publicly accessible chemical databases. It is important to note that, at the time of this report, there is a lack of published research regarding the biological activity, experimental protocols, and potential applications in drug development for this specific compound. The data presented here is foundational for any future investigation into its properties and potential uses.

Chemical Identification and Properties

6-Ethyl-3-methylnonane is a saturated hydrocarbon, an isomer of dodecane. Its identification and key physicochemical properties are summarized below.

Identifier	Value	Source
IUPAC Name	6-ethyl-3-methylnonane	PubChem, NIST
CAS Number	62184-43-4	PubChem, NIST
Molecular Formula	C ₁₂ H ₂₆	PubChem, NIST
Molecular Weight	170.33 g/mol	PubChem, NIST
Canonical SMILES	CCCC(CC)CCC(C)CC	PubChem
InChI	InChI=1S/C12H26/c1-5-8-12(7-3)10-9-11(4)6-2/h11-12H,5-10H2,1-4H3	PubChem, NIST
InChIKey	WSMCXXNPFLZSMY-UHFFFAOYSA-N	PubChem, NIST

Computed Physicochemical Properties

The following table summarizes the computed physicochemical properties for **6-Ethyl-3-methylnonane**, which can be useful for predicting its behavior in various systems.

Property	Value	Source
XLogP3	6.1	PubChem
Hydrogen Bond Donors	0	PubChem
Hydrogen Bond Acceptors	0	PubChem
Rotatable Bond Count	7	PubChem
Exact Mass	170.203451 u	PubChem
Monoisotopic Mass	170.203451 u	PubChem
Topological Polar Surface Area	0 Å ²	PubChem
Heavy Atom Count	12	PubChem
Complexity	117	PubChem

Experimental Data

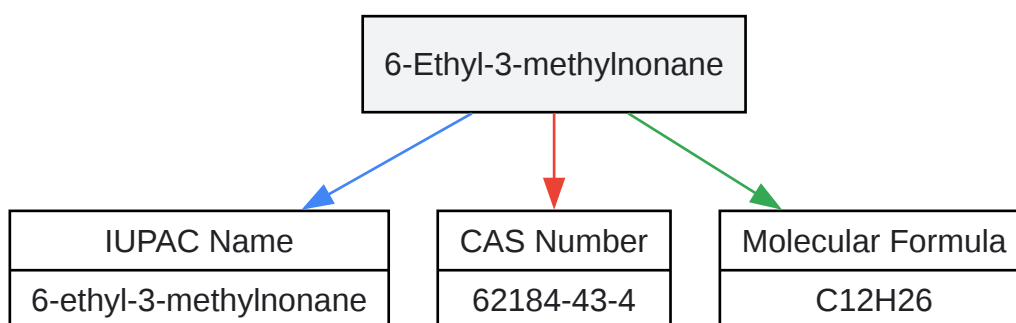
As of the latest literature review, no specific experimental protocols for the synthesis, analysis, or biological testing of **6-Ethyl-3-methylnonane** have been found in publicly available scientific literature. For researchers interested in working with this compound, general protocols for the analysis of branched alkanes, such as Gas Chromatography-Mass Spectrometry (GC-MS), would be applicable for identification and purity assessment. Synthesis would likely involve established methods of carbon-carbon bond formation used in organic chemistry.

Biological Activity and Signaling Pathways

There is currently no available data on the biological activity of **6-Ethyl-3-methylnonane**. Consequently, no associated signaling pathways have been identified or studied. The molecule's lipophilic nature, suggested by its high XLogP3 value, might indicate potential interactions with cell membranes or other hydrophobic environments, but this is purely speculative without experimental evidence.

Data Visualization

The following diagram illustrates the relationships between the primary identifiers and the molecular formula of **6-Ethyl-3-methylnonane**.



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Caption: Chemical Identifiers for **6-Ethyl-3-methylnonane**.

Conclusion

6-Ethyl-3-methylnonane is a structurally defined branched alkane with established chemical identifiers and computed physicochemical properties.[1][2][3] However, its role in biological systems and its potential for applications in drug development remain unexplored. This guide serves as a foundational reference for this compound, highlighting the significant opportunity for novel research into its synthesis, characterization, and biological evaluation. Researchers are encouraged to investigate this molecule to fill the existing knowledge gap.

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References

- 1. 6-Ethyl-3-methylnonane | C₁₂H₂₆ | CID 53425847 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. nonane, 6-ethyl-3-methyl- [webbook.nist.gov]
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